3,4-Dihydroxy-2-nitrobenzyl alcohol 3,4-Dihydroxy-2-nitrobenzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683342
InChI: InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2
SMILES: C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O
Molecular Formula: C7H7NO5
Molecular Weight: 185.13 g/mol

3,4-Dihydroxy-2-nitrobenzyl alcohol

CAS No.:

Cat. No.: VC13683342

Molecular Formula: C7H7NO5

Molecular Weight: 185.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxy-2-nitrobenzyl alcohol -

Specification

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
IUPAC Name 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol
Standard InChI InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2
Standard InChI Key OLAYODWDHPTDGW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O
Canonical SMILES C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol (CID 24721677) . Key identifiers include:

  • Molecular Formula: C₇H₇NO₅

  • SMILES: OCC1=C(C(=C(C=C1)O)O)N+[O-]

  • InChI Key: OLAYDODWDHPTDGW-UHFFFAOYSA-N

Structural Features

  • Aromatic Core: A benzene ring with hydroxyl (-OH) groups at positions 3 and 4, a nitro (-NO₂) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4 .

  • Tautomerism: The nitro and hydroxyl groups enable keto-enol tautomerism, influencing reactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight185.13 g/mol
Melting PointNot reported-
Boiling PointNot reported-
LogP (Octanol-Water)Estimated 1.24 (analogous)
SolubilitySoluble in polar solvents

Synthesis and Chemical Reactivity

Synthetic Pathways

  • Reduction of Aldehyde Precursor: 3,4-Dihydroxy-2-nitrobenzaldehyde (CID 14845047) is reduced using sodium borohydride (NaBH₄) to yield the alcohol .

    C₇H₅NO₅ (aldehyde)+NaBH₄C₇H₇NO₅ (alcohol)+Byproducts\text{C₇H₅NO₅ (aldehyde)} + \text{NaBH₄} \rightarrow \text{C₇H₇NO₅ (alcohol)} + \text{Byproducts}
  • Nitration of Protocatechuic Alcohol: Direct nitration of 3,4-dihydroxybenzyl alcohol (CID 100733) under controlled conditions introduces the nitro group .

Stability and Degradation

  • Photochemical Reactivity: Nitrobenzyl alcohols undergo photolysis to form intermediates like aci-nitro tautomers and cyclic isoxazolols, as observed in analogous compounds .

  • Oxidative Conversion: In the presence of xanthine oxidase (XO), nitro groups interact with molybdenum centers, leading to slow oxidation to carboxylic acids .

Pharmacological and Biochemical Applications

Enzyme Inhibition

Toxicity Profile

  • In Vivo Safety: Analogous compounds (e.g., DHNB) show low acute toxicity in mice (LD₅₀ > 500 mg/kg), with no fur loss or mortality .

  • Environmental Hazard: Classified as WGK 1 (low water hazard) .

Environmental and Atmospheric Relevance

Secondary Organic Aerosol (SOA) Formation

  • Photooxidation Product: Generated during benzyl alcohol oxidation in the presence of NOₓ, contributing to SOA mass (1.7–8.1% yield) .

  • Gas-Particle Partitioning: Detected in both phases, indicating semivolatile behavior .

Table 2: Atmospheric Reaction Pathways

ProcessKey ProductsSignificance
Benzyl Alcohol Oxidation3,4-Dihydroxy-2-nitrobenzyl alcoholSOA component
NOₓ InteractionNitroaromatic aerosolsAir quality impact

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceutical Synthesis: Serves as a precursor for antibiotics and anti-inflammatory agents .

  • Reference Standard: Used in HPLC and mass spectrometry for quantifying nitroaromatics in environmental samples .

Challenges in Utilization

  • Synthetic Complexity: Nitration and reduction steps require precise control to avoid byproducts .

  • Stability Issues: Photolytic degradation necessitates dark storage .

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